molecular formula C21H18N6O3S2 B2761453 N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 872597-56-3

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No.: B2761453
CAS No.: 872597-56-3
M. Wt: 466.53
InChI Key: VHRUREYDZGRSTL-UHFFFAOYSA-N
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Description

The compound “N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a five-membered C3NS ring fused to a benzene ring . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using spectroscopic techniques such as NMR and IR. For example, the 1H-NMR spectrum of a similar compound showed signals corresponding to the aromatic protons of the benzothiazole and benzamide moieties, as well as the amide and thioether protons . The 13C-NMR spectrum provided information about the carbon atoms in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure and spectroscopic data. For instance, the presence of polar groups such as the amide and thioether groups suggests that the compound may have some degree of solubility in polar solvents .

Scientific Research Applications

Anticancer Potential

The structure-activity relationship analysis of a series of novel kinesin spindle protein (KSP) inhibitors identified compounds with excellent biochemical potency suitable for clinical development as potential anticancer agents. These compounds, sharing structural motifs with the compound , have shown the ability to arrest cells in mitosis, leading to cellular death through the formation of the monopolar spindle phenotype, characteristic of KSP inhibition. This suggests the potential utility of similar compounds in cancer treatment due to their favorable pharmacokinetic profiles and notable in vivo efficacy (M. Theoclitou et al., 2011).

Synthesis and Biological Activity

Research on the synthesis and biological activity of compounds containing thiazole and benzothiazole moieties, which are structurally related to the compound of interest, has been explored. These studies include the development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products, indicating their potential as anti-inflammatory and analgesic agents. The evaluation of these compounds as cyclooxygenase inhibitors highlighted some with significant COX-2 selectivity, analgesic, and anti-inflammatory activity (A. Abu‐Hashem et al., 2020).

Antifungal and Antimicrobial Activity

The synthesis of novel 4-thiazolidinones containing the benzothiazole moiety and their screening for antitumor activity have been reported. This research indicates the potential of structurally related compounds in addressing microbial resistance through the development of new antimicrobial agents. The identification of compounds with significant activity against various cancer cell lines underscores the importance of structural features in designing effective therapeutic agents (D. Havrylyuk et al., 2010).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicine. This could include in vitro and in vivo studies to evaluate its efficacy and safety, as well as investigations into its mechanism of action .

Properties

IUPAC Name

N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S2/c1-11-6-8-12(9-7-11)18(29)25-16-17(22)26-20(27-19(16)30)31-10-15(28)24-21-23-13-4-2-3-5-14(13)32-21/h2-9H,10H2,1H3,(H,25,29)(H,23,24,28)(H3,22,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRUREYDZGRSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC4=CC=CC=C4S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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